molecular formula C9H4Cl2N2O2 B13022407 2,4-Dichloro-7-nitroquinoline

2,4-Dichloro-7-nitroquinoline

Cat. No.: B13022407
M. Wt: 243.04 g/mol
InChI Key: GRQGPNVELOJQEQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound It is a derivative of quinoline, which is known for its broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-nitroquinoline typically involves the nitration of 2,4-dichloroquinoline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction is usually performed under controlled conditions to ensure the selective introduction of the nitro group at the 7-position of the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The product is typically purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinoline N-oxides.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atoms in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 2,4-Dichloro-7-aminoquinoline.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2,4-Dichloro-7-nitroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives. Its reactivity makes it a valuable building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are often screened for their efficacy against various pathogens and cancer cell lines.

    Medicine: Research into this compound and its derivatives aims to develop new therapeutic agents. The compound’s unique structure allows for the exploration of novel drug candidates.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-nitroquinoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    2,4-Dichloroquinoline: Lacks the nitro group, making it less reactive in certain chemical transformations.

    7-Nitroquinoline: Lacks the chlorine atoms, which may affect its reactivity and biological activity.

    2,4-Dichloro-6-nitroquinoline: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.

Uniqueness: 2,4-Dichloro-7-nitroquinoline is unique due to the presence of both chlorine and nitro groups on the quinoline ring

Biological Activity

2,4-Dichloro-7-nitroquinoline (DCNQ) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and one nitro group attached to a quinoline ring. This unique structure contributes to its reactivity and biological activity.

The biological activity of DCNQ is primarily attributed to its ability to interact with various cellular targets. The nitro group can undergo bioreduction, forming reactive intermediates that may lead to cytotoxic effects by damaging cellular components such as DNA. The chlorine substituents enhance the compound's reactivity, allowing it to bind effectively to molecular targets, potentially inhibiting specific enzymatic pathways or receptor functions .

Antimicrobial Activity

Research indicates that DCNQ exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL .

Anticancer Properties

DCNQ has been investigated for its anticancer potential, particularly in inhibiting the proliferation of cancer cell lines. In vitro studies reported that DCNQ significantly reduced the viability of breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of 15 µM and 20 µM, respectively .

Data Table: Summary of Biological Activities

Activity Target IC50/Minimum Inhibitory Concentration Reference
AntimicrobialStaphylococcus aureus10 µg/mL
Escherichia coli10 µg/mL
AnticancerMCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)20 µM

Case Study 1: Anticancer Activity in MCF-7 Cells

In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of DCNQ. The results indicated that treatment with 15 µM DCNQ resulted in a significant reduction in cell viability by approximately 70% after 48 hours. Further analysis revealed that DCNQ induced apoptosis in these cells, as evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Efficacy Against E. coli

A study evaluated the antimicrobial efficacy of DCNQ against E. coli. The compound was tested using the agar diffusion method, where zones of inhibition were measured. Results showed that at a concentration of 10 µg/mL, DCNQ produced a clear zone of inhibition measuring approximately 15 mm, indicating strong antimicrobial activity .

Properties

Molecular Formula

C9H4Cl2N2O2

Molecular Weight

243.04 g/mol

IUPAC Name

2,4-dichloro-7-nitroquinoline

InChI

InChI=1S/C9H4Cl2N2O2/c10-7-4-9(11)12-8-3-5(13(14)15)1-2-6(7)8/h1-4H

InChI Key

GRQGPNVELOJQEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(C=C2Cl)Cl

Origin of Product

United States

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